Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Overview
Description
“Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate” is a chemical compound that is used in scientific research . It is also known as "4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile" . The compound has a molecular weight of 321.33 .
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C15H19N3O5 . The InChI code for the compound is 1S/C15H19N3O5/c1-21-14-10-13 (18 (19)20)12 (11-16)9-15 (14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 321.33 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Application in Cancer Research
Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate serves as a starting material in the synthesis of heterocyclic compounds with potential therapeutic applications. For instance, a study by Lv and Yin (2019) describes the synthesis of a new heterocyclic compound using methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a precursor. This compound demonstrated the ability to block the proliferation of bone cancer cells and induce apoptosis, suggesting its potential in cancer treatment (Lv & Yin, 2019).
Role in Drug Synthesis
The compound plays a role in the synthesis of important pharmaceuticals. For example, Jin et al. (2005) outlined its conversion into a mixture of benzamide derivatives, leading to the production of Gefitinib, a drug used in cancer therapy (Jin, Chen, Zou, Shi, & Ren, 2005).
Use in Endophytic Fungus Research
A study by Xia et al. (2011) reports the isolation of new compounds from the mangrove endophytic fungus Nigrospora sp., including derivatives of methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate. These compounds exhibited moderate antitumor and antimicrobial activity, highlighting their potential in medicinal research (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).
Development of Diagnostic Tools for Parkinson's Disease
Wang et al. (2017) synthesized a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, using this compound as a precursor. This research signifies the compound's importance in the development of diagnostic tools for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-22-14-11-13(18(20)21)12(16(19)23-2)10-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJKZQXEIOILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467793 | |
Record name | Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | |
CAS RN |
214472-37-4 | |
Record name | Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.